2-[(3-Methylphenyl)sulfanyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methylphenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C9H10OS It is characterized by the presence of a sulfanyl group attached to an acetaldehyde moiety, with a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)sulfanyl]acetaldehyde typically involves the reaction of 3-methylthiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 2-[(3-Methylphenyl)sulfanyl]acetic acid
Reduction: 2-[(3-Methylphenyl)sulfanyl]ethanol
Substitution: Products depend on the nucleophile used, such as 2-[(3-Methylphenyl)amino]acetaldehyde or 2-[(3-Methylphenyl)thio]acetaldehyde.
Scientific Research Applications
2-[(3-Methylphenyl)sulfanyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)sulfanyl]acetaldehyde
- 2-[(2-Methylphenyl)sulfanyl]acetaldehyde
- 2-[(3-Methylphenyl)sulfanyl]acetic acid
Comparison
2-[(3-Methylphenyl)sulfanyl]acetaldehyde is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H10OS |
---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-(3-methylphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C9H10OS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-5,7H,6H2,1H3 |
InChI Key |
JJVQJMCELSHCNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.